molecular formula C21H20Cl2N4O4S2 B2959788 N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide CAS No. 896033-27-5

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide

Cat. No.: B2959788
CAS No.: 896033-27-5
M. Wt: 527.44
InChI Key: MMWUPELBVUUUMG-UHFFFAOYSA-N
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Description

The compound N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide features a 1,3,4-thiadiazole core substituted with a 3,4-diethoxybenzamide moiety and a thioether-linked 3,4-dichlorophenylacetamide group. This structure combines electron-withdrawing (dichlorophenyl) and electron-donating (diethoxy) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O4S2/c1-3-30-16-8-5-12(9-17(16)31-4-2)19(29)25-20-26-27-21(33-20)32-11-18(28)24-13-6-7-14(22)15(23)10-13/h5-10H,3-4,11H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWUPELBVUUUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a complex organic compound featuring a thiadiazole moiety known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties and other pharmacological effects.

Structure and Properties

The compound can be structurally represented as follows:

C19H22Cl2N4O3S\text{C}_{19}\text{H}_{22}\text{Cl}_{2}\text{N}_{4}\text{O}_{3}\text{S}

This structure incorporates a thiadiazole ring that enhances its ability to interact with biological targets. The presence of the 3,4-dichlorophenyl group and the diethoxybenzamide moiety contributes to its lipophilicity and cellular permeability, which are essential for biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole scaffold have demonstrated significant cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : The compound exhibited cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
Cell LineIC50 (µM)Reference
MCF-75.16
HepG24.89

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division. The presence of the thiadiazole ring enhances interaction with tubulin proteins, leading to disrupted microtubule dynamics .

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria:

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32.6 µg/mL
Escherichia coli47.5 µg/mL

Other Biological Activities

  • Anti-inflammatory : Compounds with similar structures have shown potential in reducing inflammation markers in vitro.
  • Antidiabetic : Some derivatives have been evaluated for their ability to lower blood glucose levels in diabetic models.
  • Neuroprotective Effects : Recent studies suggest that thiadiazole derivatives may provide neuroprotection against oxidative stress .

Case Studies

A notable study evaluated a series of thiadiazole derivatives for their anticancer properties and found that structural modifications significantly affected their potency. For instance, substituting different aryl groups on the thiadiazole ring altered the interaction with cellular targets and enhanced biological activity .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3,4-dichlorophenyl group may increase electrophilicity, improving interactions with enzyme active sites (e.g., acetylcholinesterase) .
Key SAR Insights:
  • Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., target compound) exhibit stronger π-π interactions with aromatic enzyme pockets compared to thiazoles, as seen in AChE inhibition .
  • Substituent Positioning: 3,4-Diethoxy vs. 3,4-Dimethoxy: Diethoxy groups may increase metabolic stability over methoxy due to reduced oxidative demethylation . Chlorine Placement: 3,4-Dichloro substitution (target compound) vs.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound C21H20Cl2N4O4S2 557.44 ~3.5 Low (aqueous), moderate (DMSO)
7a (Piperidinyl-benzamide) C16H20N4OS2 372.49 ~2.8 Moderate
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C12H7ClF2N2O2S 284.70 ~2.2 High
Key Notes:
  • Lipophilicity : The target compound’s higher LogP (3.5) compared to thiazole derivatives (2.2–2.8) suggests better membrane penetration but may limit aqueous solubility .
  • Crystallinity : Analogs with rigid substituents (e.g., trichloroethyl in ) exhibit high melting points (>500 K), indicating stable crystal packing .

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